

1-Stearoyl-rac-glycerol-d35: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Stearoyl-rac-glycerol-d35

Cat. No.: B1339738

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol-d35 is a deuterated form of the monoglyceride 1-stearoyl-rac-glycerol. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for highly accurate quantification of its non-labeled counterpart in complex biological matrices. Its use in mass spectrometry-based analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for precise measurement of endogenous 1-stearoyl-rac-glycerol, a key intermediate in lipid metabolism. This technical guide provides a comprehensive overview of **1-stearoyl-rac-glycerol-d35**, including its chemical properties, detailed experimental protocols for its use, and its relevance in metabolic pathways.

Core Concepts

1-Stearoyl-rac-glycerol is a monoacylglycerol composed of a glycerol backbone with a stearic acid molecule esterified at the rac-1 position. The "-d35" designation indicates that the 35 hydrogen atoms on the stearoyl chain have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes the molecule chemically almost identical to its natural counterpart but with a significantly higher mass. This mass difference is the key to its utility in mass spectrometry, where it can be easily distinguished from the endogenous, non-labeled compound.

The primary applications of **1-Stearoyl-rac-glycerol-d35** include:

- **Internal Standard in Quantitative Analysis:** By adding a known amount of the deuterated standard to a biological sample, the endogenous concentration of 1-stearoyl-rac-glycerol can be accurately determined. The deuterated standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer, thus correcting for variations in sample preparation and analysis.[\[1\]](#)
- **Metabolic Tracer:** In metabolic flux analysis, **1-stearoyl-rac-glycerol-d35** can be introduced into a biological system to trace the metabolic fate of 1-monostearin.[\[1\]](#) By tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate metabolic pathways and rates of conversion.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Stearoyl-rac-glycerol and its deuterated analog are presented in the table below.

Property	1-Stearoyl-rac-glycerol	1-Stearoyl-rac-glycerol-d35
Synonyms	1-Monostearin, rac-Glycerol 1-stearate, DL- α -Stearin	1-Monostearin-d35, 2,3-dihydroxypropyl stearate-d35
Molecular Formula	C ₂₁ H ₄₂ O ₄	C ₂₁ H ₇ D ₃₅ O ₄
Molecular Weight	358.56 g/mol	393.77 g/mol
Appearance	Solid	White to off-white solid
Solubility	Chloroform: 50 mg/mL, DMSO: 10 mg/mL (with sonication and heating)	DMSO: 20 mg/mL (with sonication)
Storage	Powder: -20°C	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. [1]

Experimental Protocols

The following sections provide detailed methodologies for the use of **1-Stearoyl-rac-glycerol-d35** in the quantitative analysis of 1-stearoyl-rac-glycerol in biological samples. These protocols are synthesized from established methods for lipid extraction and mass spectrometry analysis of monoglycerides.

Lipid Extraction from Biological Samples

This protocol is a composite of established methods for the extraction of lipids from biological matrices such as plasma, cells, or tissues.

Materials:

- Biological sample (e.g., plasma, cell pellet, tissue homogenate)
- **1-Stearoyl-rac-glycerol-d35** internal standard solution (in a suitable solvent like methanol or chloroform)
- Methanol (ice-cold)
- Chloroform
- Deionized water
- Glass vials with PTFE-lined caps
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - Plasma: Thaw frozen plasma samples on ice.
 - Cells: Use a cell pellet containing a known number of cells (e.g., 1-10 million).
 - Tissues: Homogenize a known weight of tissue in a suitable buffer.

- Internal Standard Spiking: To a glass vial, add a precise volume of the biological sample. Add a known amount of the **1-Stearoyl-rac-glycerol-d35** internal standard solution. The amount of internal standard should be in a similar concentration range as the expected endogenous analyte.
- Lipid Extraction (Modified Bligh-Dyer Method):
 - Add ice-cold methanol to the sample in a ratio of 2:1 (v/v) methanol to sample.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Add chloroform to the mixture to achieve a final solvent ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water (the water from the sample is included in this ratio).
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
 - Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pasture pipette and transfer it to a new clean glass vial.
- Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical method (e.g., methanol/chloroform 1:1 for LC-MS or pyridine for GC-MS).

Quantitative Analysis by GC-MS

This protocol is adapted from methods for the analysis of saturated monoglycerides.

Materials:

- Reconstituted lipid extract
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine

- GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

- Derivatization:
 - To the reconstituted lipid extract in pyridine, add an excess of MSTFA with 1% TMCS.
 - Cap the vial tightly and heat at 70°C for 1 hour to convert the hydroxyl groups of the monoglycerides to their trimethylsilyl (TMS) ethers. This step increases the volatility of the analytes for GC analysis.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Gas Chromatography Conditions (Example):
 - Injector: Splitless, 280°C
 - Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
 - Ions to Monitor:
 - For endogenous 1-Stearoyl-rac-glycerol-TMS derivative.
 - For **1-Stearoyl-rac-glycerol-d35**-TMS derivative.
- Quantification:

- Integrate the peak areas of the selected ions for both the endogenous analyte and the deuterated internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of the endogenous 1-stearoyl-rac-glycerol in the original sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Quantitative Analysis by LC-MS/MS

This protocol is based on general lipidomics workflows.

Materials:

- Reconstituted lipid extract
- LC-MS/MS system with a reverse-phase C18 column
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

Procedure:

- LC-MS/MS Analysis:
 - Inject an aliquot of the reconstituted lipid extract into the LC-MS/MS system.
 - Liquid Chromatography Conditions (Example):
 - Column: C18, 2.1 x 100 mm, 1.8 μ m particle size.
 - Flow Rate: 0.3 mL/min.
 - Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

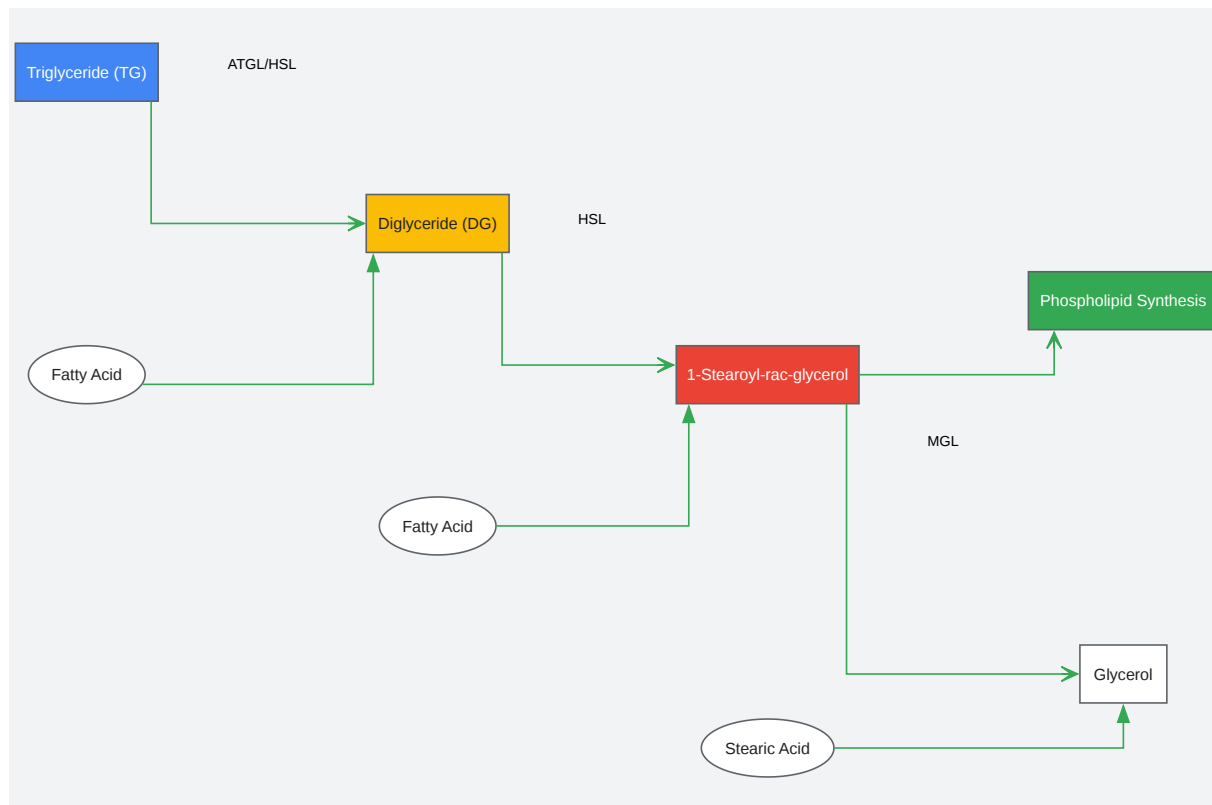
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - For endogenous 1-Stearoyl-rac-glycerol: Monitor the transition from the precursor ion (e.g., $[M+NH_4]^+$) to a characteristic product ion.
 - For **1-Stearoyl-rac-glycerol-d35**: Monitor the transition from its corresponding precursor ion to the same characteristic product ion.
- Quantification:
 - The quantification process is the same as described for the GC-MS method, using the peak area ratios of the MRM transitions for the analyte and the internal standard.

Signaling Pathways and Metabolic Context

1-Stearoyl-rac-glycerol is an intermediate in the metabolism of triglycerides and phospholipids. While not as extensively studied as a signaling molecule compared to other monoacylglycerols like 2-arachidonoylglycerol (2-AG), its levels can influence cellular processes through its role in lipid metabolic pathways.

Monoglyceride Metabolism

The diagram below illustrates the central role of monoglycerides in lipid metabolism.



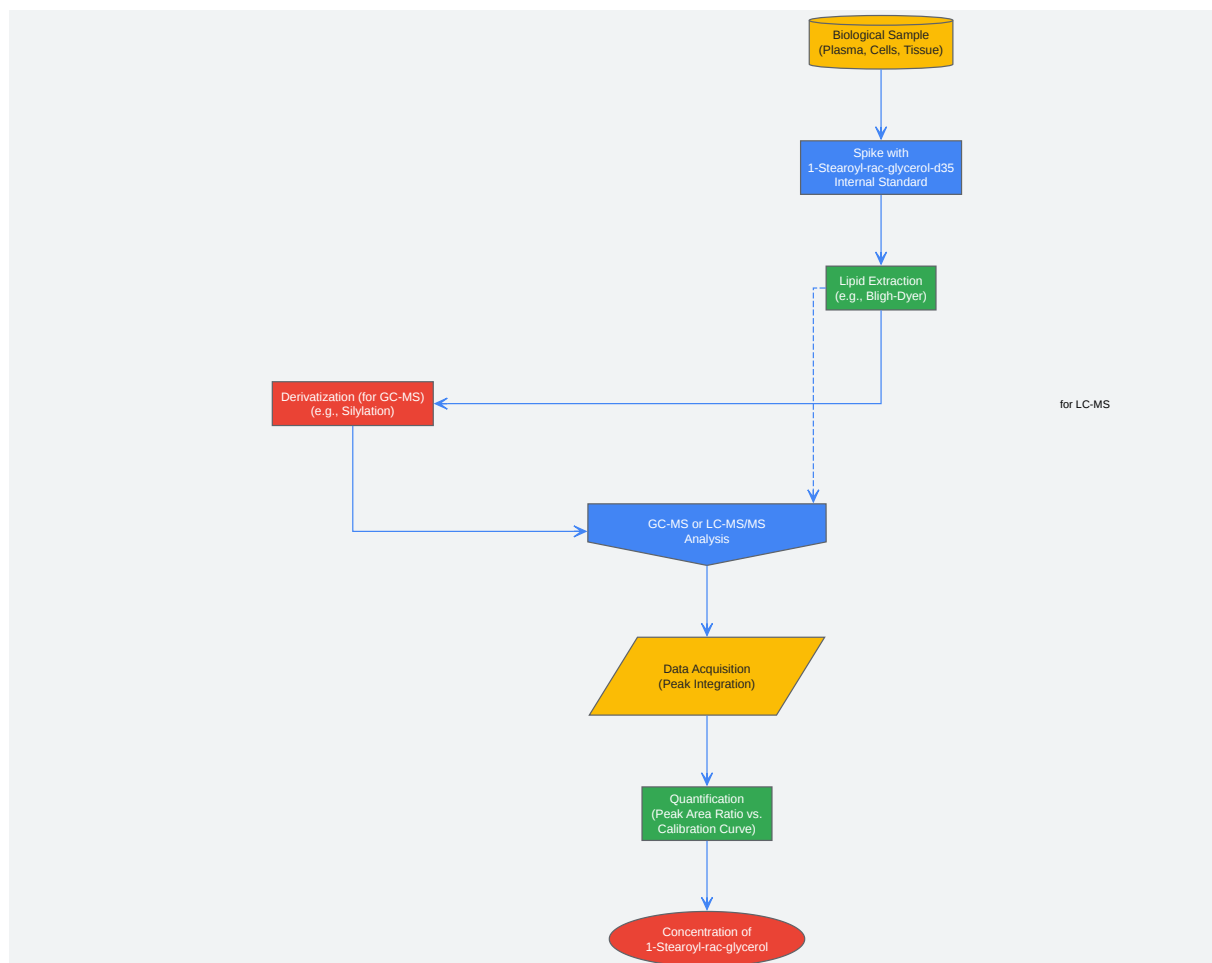
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Caption: Metabolic pathway of monoglyceride synthesis and degradation.

This pathway highlights the sequential hydrolysis of triglycerides by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) to produce diglycerides and then monoglycerides. 1-Stearoyl-rac-glycerol is subsequently hydrolyzed by monoacylglycerol lipase (MGL) into glycerol and stearic acid. It can also serve as a precursor for the synthesis of other complex lipids like phospholipids.

Experimental Workflow for Quantitative Lipidomics

The following diagram outlines a typical workflow for a quantitative lipidomics experiment using **1-Stearoyl-rac-glycerol-d35**.



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Caption: Workflow for quantitative analysis of 1-stearoyl-rac-glycerol.

This workflow illustrates the key steps from sample collection to the final determination of the analyte concentration, emphasizing the crucial role of the deuterated internal standard.

Conclusion

1-Stearoyl-rac-glycerol-d35 is an essential tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its use as an internal standard enables the robust and accurate quantification of endogenous 1-stearoyl-rac-glycerol, providing valuable insights into

lipid metabolism in both health and disease. The experimental protocols and conceptual workflows presented in this guide offer a framework for the successful application of this stable isotope-labeled compound in a research setting.

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References

- 1. medchemexpress.com [medchemexpress.com]
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